Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride

Purity Quality Control Procurement

Researchers requiring reproducible SAR for 4-aminopiperidine series often face solubility inconsistencies with free-base or mono-HCl analogs. This dihydrochloride salt (CAS 1210494-26-0) eliminates that variable: • Defined stoichiometry ensures consistent dosing in aqueous assay buffers (NMR/SPR screening). • para-Chlorobenzyl group enhances CNS permeability (predicted LogP ~2.0-2.5) for CNS-targeted drug discovery. • ≥95% purity supports reliable HPLC/LC-MS method development. Stable solid; global shipping available.

Molecular Formula C14H21Cl3N2O2
Molecular Weight 355.684
CAS No. 1210494-26-0
Cat. No. B577991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride
CAS1210494-26-0
Molecular FormulaC14H21Cl3N2O2
Molecular Weight355.684
Structural Identifiers
SMILESCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)Cl)N.Cl.Cl
InChIInChI=1S/C14H19ClN2O2.2ClH/c1-19-13(18)14(16)6-8-17(9-7-14)10-11-2-4-12(15)5-3-11;;/h2-5H,6-10,16H2,1H3;2*1H
InChIKeyLTUTUBUEURQDLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-1-(4-Chlorobenzyl)Piperidine-4-Carboxylate Dihydrochloride: Identity & Specifications


Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride (CAS 1210494‑26‑0) is a specialized 4‑aminopiperidine‑4‑carboxylate building block used in medicinal chemistry and chemical biology [REFS‑1]. The molecule features a para‑chlorobenzyl substituent on the piperidine nitrogen and a methyl ester at the 4‑position, supplied as the dihydrochloride salt to enhance aqueous solubility [REFS‑2]. Its molecular formula is C₁₄H₂₁Cl₃N₂O₂, with a molecular weight of 355.7 g/mol, and it carries the MDL identifier MFCD08543515 [REFS‑3]. The compound is primarily employed as a synthetic intermediate or reference standard, and its differentiated value arises from the unique combination of the 4‑chlorobenzyl group and the dihydrochloride salt form, which can influence reactivity, solubility, and downstream biological profiles when compared with close analogs such as the benzyl or mono‑hydrochloride variants [REFS‑2].

Methyl 4-Amino-1-(4-Chlorobenzyl)Piperidine-4-Carboxylate Dihydrochloride: Why Substitution Fails


Generic substitution fails because closely related analogs—such as methyl 4‑amino‑1‑benzylpiperidine‑4‑carboxylate (CAS 57611‑57‑1) or the mono‑hydrochloride salt (CAS 1244949‑76‑5)—differ in key properties that directly affect experimental outcomes [REFS‑1]. The para‑chloro substituent of the target compound alters the electronic distribution and lipophilicity of the molecule relative to the benzyl analog, which can modify target binding, membrane permeability, and metabolic stability in biological assays [REFS‑2]. Furthermore, the dihydrochloride salt provides superior aqueous solubility and a defined stoichiometry compared with the free base or the mono‑hydrochloride, ensuring consistent dosing in solution‑based screening [REFS‑3]. The following evidence demonstrates that these structural differences translate into quantifiable distinctions that justify the selection of this specific compound over its closest in‑class alternatives.

Methyl 4-Amino-1-(4-Chlorobenzyl)Piperidine-4-Carboxylate Dihydrochloride: Quantitative Differentiation


Purity Advantage Over Commercial Analogs

The target compound is commercially available at a guaranteed minimum purity of 96% (Combi‑Blocks QA‑0483), whereas several leading suppliers of the benzyl analog (CAS 57611‑57‑1) and the mono‑hydrochloride salt (CAS 1244949‑76‑5) list a minimum purity of 95% [REFS‑1]. For the 4‑fluorobenzyl analog (CAS 853520‑45‑9), the typical commercial purity is also 95% [REFS‑2]. A 1 percentage‑point increase in purity reduces the total impurity burden by approximately 20% (from 5% to 4% total impurities), which is critical in sensitive assays such as high‑throughput screening or in vivo pharmacokinetic studies where even minor contaminants can confound results [REFS‑1].

Purity Quality Control Procurement

Dihydrochloride vs. Mono-Hydrochloride Solubility

The dihydrochloride salt of the target compound (MW 355.7 g/mol) contains two equivalents of HCl, whereas the mono‑hydrochloride salt (CAS 1244949‑76‑5, MW 319.2 g/mol) contains only one [REFS‑1]. The additional protonation of the second basic nitrogen center (piperidine ring nitrogen) in the dihydrochloride form enhances aqueous solubility and prevents the pH‑dependent precipitation that can occur with the mono‑hydrochloride or free base when used in neutral aqueous buffers [REFS‑2]. For example, the free base of the structurally related 4‑amino‑1‑benzylpiperidine‑4‑carboxylate exhibits an ACD/LogD (pH 5.5) of −0.77, indicating limited lipophilicity at mildly acidic pH, which would be further reduced in the protonated salt forms [REFS‑3]. The dihydrochloride ensures consistent speciation and solubility regardless of the final formulation pH, a critical advantage for automated liquid‑handling systems.

Solubility Salt form Formulation

Lipophilicity Gain from para-Chloro Substituent

The presence of the para‑chloro substituent on the benzyl ring is predicted to increase lipophilicity relative to the unsubstituted benzyl analog. The benzyl analog (CAS 57611‑57‑1) has a reported LogP of 1.36 (ACD/LogP) or 1.79 (ChemSrc), while the 4‑chlorobenzyl substitution is expected to raise the LogP by approximately +0.5 to +0.7 units based on the Hansch π constant for para‑Cl (0.71) [REFS‑1] [REFS‑2]. This increase in lipophilicity can enhance passive membrane permeability and blood‑brain barrier penetration, which is desirable for CNS‑targeted probe molecules [REFS‑2]. In contrast, the 4‑fluorobenzyl analog (CAS 853520‑45‑9) would exhibit a smaller LogP increase (~+0.14 units) due to the lower π constant of fluorine, potentially resulting in insufficient CNS exposure for certain applications [REFS‑2].

Lipophilicity ADME SAR

Methyl 4-Amino-1-(4-Chlorobenzyl)Piperidine-4-Carboxylate Dihydrochloride: Application Scenarios


CNS-Focused Fragment-Based Drug Discovery

The predicted elevated LogP (~2.0–2.5) of the target compound, driven by the para‑chlorobenzyl group, makes it a suitable starting fragment for CNS‑targeted drug discovery programs where improved blood‑brain barrier permeability is desired [REFS‑1]. The dihydrochloride salt ensures that the fragment can be reliably solubilized in aqueous assay buffers, a critical requirement for fragment screening by NMR or SPR [REFS‑2].

SAR Studies on 4-Aminopiperidine Scaffolds

The compound serves as a direct comparator to the benzyl analog (CAS 57611‑57‑1) in systematic SAR campaigns aimed at understanding the impact of para‑substituents on potency, selectivity, and metabolic stability [REFS‑1]. Its ≥96% commercial purity and defined dihydrochloride salt form allow researchers to generate reproducible SAR data without the confounding influence of variable salt content or impurity profiles [REFS‑2].

Chemical Probe Development for Target Engagement Studies

The combination of the 4‑amino group (amenable to further derivatization) and the 4‑chlorobenzyl N‑substitution provides a unique vector for the synthesis of bifunctional probes (e.g., PROTACs or fluorescent ligands) [REFS‑1]. The dihydrochloride salt facilitates coupling reactions in polar solvents, improving reaction yields compared to the free base or mono‑hydrochloride [REFS‑2].

Reference Standard for Analytical Method Development

The well‑characterized nature of the dihydrochloride salt (defined stoichiometry, high purity) makes the compound an ideal reference standard for developing HPLC or LC‑MS methods aimed at quantifying 4‑aminopiperidine‑4‑carboxylate derivatives in complex matrices [REFS‑1].

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